molecular formula C17H26N2O B1523606 4-Benzyl-2-piperidin-1-ylmethyl-morpholine CAS No. 874881-17-1

4-Benzyl-2-piperidin-1-ylmethyl-morpholine

Cat. No. B1523606
M. Wt: 274.4 g/mol
InChI Key: OGWVSNULLSXKGM-UHFFFAOYSA-N
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Description

“4-Benzyl-2-piperidin-1-ylmethyl-morpholine” is a chemical compound that is available for experimental and research use . It is also known by its CAS number 874881-17-1 .


Synthesis Analysis

Piperidine derivatives, such as “4-Benzyl-2-piperidin-1-ylmethyl-morpholine”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . The synthesis of piperidine-containing compounds has been widespread . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The molecular formula of “4-Benzyl-2-piperidin-1-ylmethyl-morpholine” is C17H26N2O . It is an organic compound that contains a morpholine ring and a piperidine ring .


Chemical Reactions Analysis

Piperidine derivatives are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

  • Scientific Field: Neuropharmacology

    • Application : 4-Benzylpiperidine is used in scientific studies as a monoamine releasing agent .
    • Method of Application : It acts by releasing monoamines, with a 20- to 48-fold selectivity for releasing dopamine versus serotonin . It is most efficacious as a releaser of norepinephrine .
    • Results : It has a fast onset of action and a short duration . It also functions as a monoamine oxidase inhibitor (MAOI) with preference for MAO-A .
  • Scientific Field: Organic Chemistry

    • Application : 4-Benzylpiperidine can be synthesized from 4-Cyanopyridine and toluene .
    • Method of Application : The synthesis involves the reaction of 4-Cyanopyridine with toluene to give 4-benzylpyridine . Catalytic hydrogenation of the pyridine ring then completes the synthesis .
    • Results : The described method provides a good yield of the heterocyclic substitute .
  • Scientific Field: Medicinal Chemistry

    • Application : A series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized .
    • Method of Application : The synthesis involved reductive amination .
    • Results : The synthesized compounds could be useful as blood platelet aggregation inhibitors, glycation inhibitors, vascular relaxants, and cardiovascular agents .

Future Directions

“4-Benzyl-2-piperidin-1-ylmethyl-morpholine” is available for experimental and research use . It is part of a class of compounds that are important in drug design and the pharmaceutical industry . Future research may focus on its potential applications in various therapeutic areas .

properties

IUPAC Name

4-benzyl-2-(piperidin-1-ylmethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O/c1-3-7-16(8-4-1)13-19-11-12-20-17(15-19)14-18-9-5-2-6-10-18/h1,3-4,7-8,17H,2,5-6,9-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGWVSNULLSXKGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2CN(CCO2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80696086
Record name 4-Benzyl-2-[(piperidin-1-yl)methyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyl-2-(piperidin-1-ylmethyl)morpholine

CAS RN

874881-17-1
Record name 4-Benzyl-2-[(piperidin-1-yl)methyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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